molecular formula C24H18O5 B12214050 Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate

Cat. No.: B12214050
M. Wt: 386.4 g/mol
InChI Key: YOESPOJKDSKBGT-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a benzofuran-derived compound characterized by a 3-oxo benzo[3,4-b]furan core, a phenylmethylene substituent at the 2-position, and a phenylmethyl ester group at the 6-position.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H18O5/c25-23(28-15-18-9-5-2-6-10-18)16-27-19-11-12-20-21(14-19)29-22(24(20)26)13-17-7-3-1-4-8-17/h1-14H,15-16H2/b22-13-

InChI Key

YOESPOJKDSKBGT-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 2-Position

Fluorophenyl-Substituted Analogs

Example : Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()

  • Key Differences : The phenylmethylene group in the target compound is replaced with a 3-fluorophenylmethylene moiety.
  • Bioactivity: Fluorinated analogs often exhibit improved metabolic stability in drug design due to resistance to cytochrome P450 oxidation .
Heteroaromatic Substituents

Example : Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()

  • Key Differences : The phenylmethylene group is replaced with a 5-methylfuran-2-yl substituent.
  • Impact :
    • Solubility : The furan ring’s electron-rich nature may improve solubility in polar solvents compared to purely aromatic systems .
    • Conjugation : Extended π-conjugation with the furan oxygen could enhance light absorption properties, making it relevant for organic electronics .

Ester Group Modifications

Methyl vs. Benzyl Esters

Example : Methyl ester derivatives () vs. benzyl ester (Target Compound)

  • Key Differences : The phenylmethyl (benzyl) ester in the target compound contrasts with simpler methyl esters in analogs.
  • Impact: Lipophilicity: The benzyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability in biological systems . Stability: Benzyl esters are more resistant to hydrolysis than methyl esters under acidic conditions, which is advantageous for prodrug design .
Amino Acid Conjugates

Example : L-Lysine 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate dihydrate ()

  • Key Differences : The ester is replaced with a lysine conjugate.
  • Impact: Bioavailability: The lysine moiety improves water solubility, enabling intravenous administration in therapeutic contexts . Targeted Delivery: Amino acid conjugates are often exploited for receptor-mediated uptake in drug delivery systems .

Heterocyclic Core Modifications

Example: Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride ()

  • Key Differences : The benzofuran core is replaced with a pyrazole ring.
  • Impact: Pharmacological Activity: Pyrazole derivatives are known for anti-inflammatory and kinase inhibitory activity, suggesting divergent therapeutic applications compared to benzofuran systems . Electronic Properties: Pyrazole’s nitrogen atoms introduce hydrogen-bonding capabilities, altering intermolecular interactions in solid-state materials .

Comparative Data Table

Compound Name Substituent (2-Position) Ester Group Molecular Weight Key Properties/Applications Source
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate Phenylmethylene Benzyl (PhCH2) ~392.4 g/mol High lipophilicity, photostability Target
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Fluorophenylmethylene Methyl (CH3) ~356.3 g/mol Enhanced metabolic stability
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 5-Methylfuran-2-yl Benzyl (PhCH2) ~406.4 g/mol Improved solubility, organic electronics
L-Lysine 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate dihydrate Phenylmethyl-indazol Lysine conjugate 464.52 g/mol High aqueous solubility, prodrug potential

Biological Activity

Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19O4C_{22}H_{19}O_4 with a molecular weight of approximately 345.39 g/mol. Its structure features a furan ring and an ester functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that phenylmethyl derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, an IC50 value (the concentration required to inhibit 50% of the microbial growth) was reported at 15 µg/mL against Staphylococcus aureus and Escherichia coli.

Microbial Strain IC50 (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a scavenging activity with an IC50 value of 30 µM, indicating moderate antioxidant properties.

Cytotoxicity Studies

In cytotoxicity studies conducted on various cancer cell lines, including HeLa and MCF-7, the compound demonstrated selective cytotoxicity. The results indicated that at concentrations above 10 µM, significant cell death was observed.

Cell Line IC50 (µM)
HeLa12
MCF-715

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it triggers apoptosis through the activation of caspase pathways.
  • Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing free radicals.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial effects against multidrug-resistant strains and found promising results, suggesting potential for development into a therapeutic agent.
  • Cytotoxicity in Cancer Research : A study published in Cancer Letters reported that phenylmethyl derivatives induced apoptosis in MCF-7 cells via mitochondrial pathways.
  • Antioxidant Properties : In a comparative study with known antioxidants like ascorbic acid and quercetin, this compound showed comparable efficacy in scavenging free radicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.